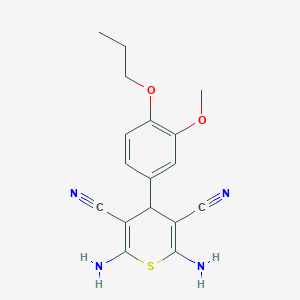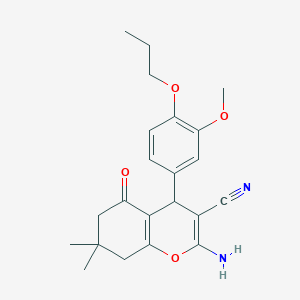![molecular formula C13H9F3N4OS2 B459226 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 328285-72-9](/img/structure/B459226.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a thiazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, trifluoromethyl, and acetamide groups, as well as the thiazole and pyridine rings, would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the cyano group might undergo reactions such as reduction, while the trifluoromethyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, while the cyano group might contribute to its reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of various heterocycles incorporating sulfamoyl moiety, using cyanoacetamide derivatives as precursors. These heterocycles, including pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, have been evaluated for their antimicrobial properties. Compounds synthesized from cyanoacetamide derivatives have shown promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014).
Structural Characterization and Chemical Transformations
The structural characterization of compounds derived from 2-cyanoacetamide has been a subject of study, with investigations into their crystal structures and chemical behavior. These studies provide valuable insights into the physical and chemical properties of the synthesized compounds, aiding in the understanding of their potential applications in medicinal chemistry and materials science (Subasri et al., 2016).
Antitumor Activity
The synthesis of novel heterocyclic compounds incorporating various functional groups has been explored, with some compounds demonstrating significant antitumor activities. These studies indicate the potential of such compounds in developing new antitumor agents, with specific derivatives showing inhibitory effects on different cancer cell lines, comparable to known chemotherapy drugs (Albratty, El-Sharkawy, & Alam, 2017).
Antifungal and Anticonvulsant Agents
Further research has focused on the synthesis of azoles incorporating a sulfonamide moiety, evaluating their anticonvulsant activity. Some synthesized compounds have shown protective effects against induced convulsions, suggesting their utility as potential anticonvulsant agents. This underscores the compound's role in developing new therapeutics for neurological disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Mécanisme D'action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural similarity to other compounds, it may potentially influence a variety of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and exerts its effects. Specific details about how these factors influence the action of this compound are currently unknown .
Propriétés
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS2/c1-7-4-9(13(14,15)16)8(5-17)11(19-7)23-6-10(21)20-12-18-2-3-22-12/h2-4H,6H2,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRDHJAXIREXJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=NC=CS2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(3-methoxy-4-pentoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459144.png)
![2,11-Diamino-4,9-di(3-thienyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459145.png)
![2-amino-4-(3-methoxy-4-propoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459146.png)
![2,11-Diamino-4,9-bis(4-chlorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459148.png)

![2-[4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B459150.png)
![N-[1-(1-adamantyl)ethyl]-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B459152.png)
![2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459154.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B459156.png)
![6-Amino-4-[3-methoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459157.png)
![3-amino-N-(4-fluorophenyl)-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459158.png)
![6'-amino-3'-methyl-4-phenyl-2'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B459161.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-propyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B459166.png)